Propyl (3-chloroquinoxalin-2-yl)(cyano)acetate
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Overview
Description
Propyl (3-chloroquinoxalin-2-yl)(cyano)acetate is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl (3-chloroquinoxalin-2-yl)(cyano)acetate typically involves the reaction of 3-chloroquinoxalin-2-amine with propyl cyanoacetate. This reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF) under reflux conditions . The reaction yields the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Propyl (3-chloroquinoxalin-2-yl)(cyano)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or thiourea in solvents like ethanol or DMF.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoxalines.
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of dihydroquinoxalines.
Scientific Research Applications
Propyl (3-chloroquinoxalin-2-yl)(cyano)acetate has several applications in scientific research:
Pharmaceuticals: It is used as a precursor in the synthesis of various bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Mechanism of Action
The mechanism of action of Propyl (3-chloroquinoxalin-2-yl)(cyano)acetate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound’s cyano and ester groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-Chloroquinoxalin-2-amine: A precursor in the synthesis of Propyl (3-chloroquinoxalin-2-yl)(cyano)acetate.
Quinoxaline N-oxides: Oxidized derivatives with different biological activities.
Dihydroquinoxalines: Reduced derivatives with distinct chemical properties
Uniqueness
This compound stands out due to its unique combination of a quinoxaline core with cyano and ester functional groups. This combination imparts specific electronic and steric properties, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H12ClN3O2 |
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Molecular Weight |
289.71 g/mol |
IUPAC Name |
propyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate |
InChI |
InChI=1S/C14H12ClN3O2/c1-2-7-20-14(19)9(8-16)12-13(15)18-11-6-4-3-5-10(11)17-12/h3-6,9H,2,7H2,1H3 |
InChI Key |
GIEKXWDOKOJNLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1Cl |
Origin of Product |
United States |
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